1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Description
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and a 3-phenylprop-2-enyl group
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-21-15-19(20(25(26)27)16-22(21)29-2)17-24-13-11-23(12-14-24)10-6-9-18-7-4-3-5-8-18/h3-9,15-16H,10-14,17H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHZKJWXCYYRB-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps:
Formation of the 4,5-dimethoxy-2-nitrophenyl intermediate: This step involves the nitration of 4,5-dimethoxybenzene to introduce the nitro group.
Alkylation of piperazine: The intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.
Addition of the 3-phenylprop-2-enyl group: The final step involves the addition of the 3-phenylprop-2-enyl group through a coupling reaction, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of different functional groups in place of the methoxy groups.
Scientific Research Applications
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine
- 4-[(E)-3-phenylprop-2-enyl]piperazine
- 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-phenylpiperazine
Uniqueness
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its dual substitution on the piperazine ring with both a nitrophenyl and a phenylprop-2-enyl group sets it apart from other similar compounds, potentially leading to unique interactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
